
NVP-2
Overview
Description
NVP-2 is a selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It is known for its potent inhibitory activity against CDK9/CycT, with an IC50 value of 0.514 nanomolar. This compound also shows inhibitory effects on other cyclin-dependent kinases such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound is primarily used in scientific research to study cell cycle regulation and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NVP-2 involves a multi-step process. The key steps include:
- Cyclization of malononitrile with 1-bromo-2-(2-bromoethoxy)ethane.
- Reduction and nucleophilic substitution with 2-bromo-6-fluoropyridine.
- Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
- Deprotection of Boc-protected intermediates .
Industrial Production Methods: the synthesis process is designed to be efficient, safe, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: NVP-2 undergoes various chemical reactions, including:
Substitution Reactions: Involving nucleophilic substitution with halogenated intermediates.
Reduction Reactions: Reduction of nitrile groups to amines.
Cyclization Reactions: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions:
Reagents: Malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, 2-bromo-6-fluoropyridine, (5-chloro-2-fluoropyridin-4-yl)boronic acid.
Conditions: Mild reaction conditions, avoiding harsh reagents and extreme temperatures.
Major Products: The major product of these reactions is this compound, with high selectivity and yield .
Scientific Research Applications
Small Cell Lung Cancer (SCLC)
NVP-2 has shown promise as a therapeutic agent against SCLC, particularly in cases that are chemo-refractory or resistant. Studies indicate that treatment with this compound results in significant cell death by inhibiting RNA polymerase II phosphorylation and reducing MCL-1 levels .
Leukemia
Research has demonstrated that this compound effectively inhibits the proliferation of leukemia cell lines such as Jurkat and SUP-T11. The compound's ability to induce apoptosis in these cells positions it as a potential therapeutic option for leukemia treatment .
Combination Therapies
This compound is being explored in combination with other agents like Orlistat to enhance its therapeutic effects. This approach aims to leverage metabolic reprogramming associated with cell cycle dysregulation to improve treatment outcomes .
Comparative Efficacy
A comparative analysis of this compound with other CDK9 inhibitors highlights its superior selectivity and potency:
Inhibitor | IC50 (nM) | Mechanism | Efficacy |
---|---|---|---|
This compound | 0.5 | Inhibits CDK9, reduces RNA pol II phosphorylation | High efficacy in SCLC and leukemia cells |
Dinaciclib | 4 | Broad-spectrum CDK inhibition | Effective but less selective |
THAL-SNS-032 | Variable | Induces degradation of CDK9 | Variable efficacy across cell types |
Case Study 1: Inhibition of CDK9 in SCLC
A study involving mouse models demonstrated that this compound treatment led to significant tumor regression in SCLC by effectively inhibiting CDK9 activity. The results indicated a marked decrease in tumor size and increased survival rates among treated mice compared to controls .
Case Study 2: Efficacy in Leukemia Models
In vitro experiments using Jurkat and SUP-T11 cell lines treated with this compound showed a reduction in cell viability by over 70%. The mechanism was attributed to the induction of apoptosis through the downregulation of anti-apoptotic proteins .
Mechanism of Action
NVP-2 exerts its effects by competitively binding to the ATP active site of CDK9. This binding inhibits the kinase activity of CDK9/CycT, leading to the suppression of transcription elongation. The inhibition of CDK9 results in the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition.
Dinaciclib: A potent CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Uniqueness of NVP-2: this compound is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .
Biological Activity
NVP-2 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by phosphorylating RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.
- Chemical Name : 4-[[[5'-Chloro-2'-[[ trans-4-[[(1 R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2 H-pyran-4-carbonitrile
- Purity : ≥97%
- IC50 : 0.5 nM for CDK9, with selectivity over 468 kinases, including DYRK1B (IC50 = 350 nM) and minimal binding to CDK7 and CDK13 (IC50 > 10 μM) .
This compound functions as an ATP-competitive inhibitor , meaning it competes with ATP for binding to the active site of CDK9. This inhibition leads to the disruption of transcriptional processes, particularly affecting the phosphorylation of RNA polymerase II, which is essential for mRNA elongation .
In Vitro Studies
This compound has shown significant efficacy in various cancer cell lines:
- MOLT4 Cells : this compound inhibited proliferation and induced apoptosis effectively .
- Leukemia Cell Lines : Studies indicated that this compound significantly inhibited the proliferation of leukemia cells such as Jurkat and SUP-T11 .
Case Studies and Research Findings
Recent studies have demonstrated the biological impact of this compound on cancer cells:
- Inhibition of Anti-apoptotic Factors : this compound treatment resulted in decreased levels of anti-apoptotic proteins such as MCL-1 and cFLIP, promoting apoptosis in cancer cells .
- Synergistic Effects : In combination with other therapies, this compound has been shown to enhance the efficacy of treatments targeting Bcl-2 family members in various cancers, including small cell lung cancer (SCLC) .
Selectivity Profile of this compound
Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
CDK9 | 0.5 | - |
DYRK1B | 350 | 700-fold |
CDK7 | >10,000 | >20,000-fold |
CDK13 | >10,000 | >20,000-fold |
Summary of Biological Effects
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which NVP-2 selectively inhibits CDK9?
this compound binds to the ATP pocket of CDK9, forming dual hydrogen bonds with Cys106 in the hinge region and interacting with hydrophobic residues like Asp104. This interaction stabilizes its selective inhibition (IC50 = 0.514 nM), while sparing other kinases such as CDK1 and CDK5. Structural docking studies reveal that its cyan group extends into a hydrophobic pocket, enhancing binding affinity .
Q. How is this compound synthesized efficiently for laboratory use?
A streamlined synthesis route avoids hazardous reagents (e.g., NaH) and microwave reactions. Key steps include:
- Suzuki-Miyaura coupling of (5-chloro-2-fluoropyridin-4-yl)boronic acid with intermediates.
- Nucleophilic substitution and Boc deprotection to generate the cyclohexylamine fragment.
- Final substitution under mild conditions (K2CO3, DMF, 80°C) yields this compound with 65–95% efficiency .
Q. What in vitro models demonstrate this compound’s anti-proliferative and pro-apoptotic effects?
this compound inhibits proliferation in leukemia cell lines (MOLT4, Jurkat, SKW-3) with IC50 values of 9–573.6 nM. Apoptosis is confirmed via caspase-3 activation, γH2A.X upregulation, and Annexin V staining. CRBN-dependent effects are validated using CRBN-knockout cells .
Q. How do researchers quantify this compound’s cytotoxicity and dose-response relationships?
Cytotoxicity assays (e.g., MTT or CellTiter-Glo) are performed across concentrations (0–50 nM) with DMSO controls. Dose-dependent effects on PI3K-AKT pathway proteins (e.g., reduced PI3K mRNA, IRS protein levels) and CDK9 targets (e.g., cPARP cleavage) are analyzed via Western blot and qPCR .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound-induced apoptosis upon compound washout?
While this compound induces apoptosis in MOLT4 cells (250 nM, 24 h), washout reduces caspase-3 activation, suggesting transient kinase inhibition. In contrast, PROTACs like THAL-SNS-032 cause sustained CDK9 degradation and irreversible apoptosis, highlighting the need for prolonged target engagement in therapeutic design .
Q. What experimental strategies validate this compound’s selectivity for CDK9 over other kinases?
- Kinase Profiling : this compound is tested against 468 kinases at 1 µM, showing >1,000-fold selectivity for CDK9 over CDK1/2/16.
- CRBN Dependency : Wild-type vs. CRBN<sup>−/−</sup> MOLT4 cells are compared to confirm CRBN-independent CDK9 binding .
Q. How does this compound’s inhibition of RNA Polymerase II phosphorylation compare to other CDK9 inhibitors?
this compound and THAL-SNS-032 suppress Ser2 phosphorylation (RNA Pol II CTD), but this compound also reduces Ser5/7 phosphorylation. RNA-seq reveals this compound causes broader mRNA downregulation (e.g., core transcriptional regulators) compared to SNS-032, aligning with its potent CDK9 inhibition .
Q. What methodologies analyze this compound’s global transcriptional effects?
- RNA-seq : Identifies downregulated genes (e.g., MYC, PRCC) and enriched GO terms (transcription regulation, RNA metabolism).
- Pol II ChIP-seq : Maps paused polymerase accumulation near TSS regions after this compound treatment .
Q. Why do PROTACs based on this compound fail to degrade CDK9 effectively?
Despite this compound’s selectivity, its derivatives (e.g., this compound-PROTACs) show incomplete CDK9 degradation due to sub-stoichiometric binding or poor ternary complex formation with E3 ligases. Competition assays with THAL-SNS-032 confirm active-site blocking without degradation .
Q. How do combination therapies enhance this compound’s efficacy in resistant cancers?
Co-treatment with O-GlcNAc transferase inhibitors (e.g., HLY838) sensitizes hepatocellular carcinoma cells to this compound, reducing IC50 by 33–51%. Synergy is validated via clonogenic assays and enhanced PARP cleavage .
Q. Methodological Notes
- Kinase Assays : Use ADP-Glo™ assays to measure CDK9/CycT activity inhibition.
- Structural Analysis : Perform docking simulations (Maestro, AutoDock) to map this compound-CDK9 interactions .
- Data Interpretation : Address variability in IC50 values (e.g., cell-type-specific CRBN expression) via CRISPR validation .
Properties
IUPAC Name |
4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQVQSXLXAXOPJ-QNGMFEMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.